Amino-cyclopropyl-acetic acid
Overview
Description
Amino-cyclopropyl-acetic acids are a class of compounds characterized by the presence of a cyclopropane ring attached to an amino acid structure. These compounds have garnered significant interest due to their potential applications in medicinal chemistry and as building blocks for peptides containing unnatural amino acids. The cyclopropane moiety imparts conformational rigidity and can influence the biological activity of these compounds .
Synthesis Analysis
The synthesis of cyclopropane amino acids has been achieved through various methods. One approach involves the diastereoselective cyclopropanation of dehydroamino acids using diazo compounds generated in situ, which can yield both E and Z isomers depending on the reaction conditions . Another method starts with pyrrole and involves kinetic resolution and subsequent chemical transformations to obtain diastereo- and enantiomerically pure beta-aminocyclopropanecarboxylic acids . Fluorinated cyclopropane amino acid analogues have been synthesized from a fluorinated cyclopropane scaffold, demonstrating the versatility of these compounds . Enantioselective desymmetrization has been used to prepare cyclopropene α-amino acids, which are stable under harsh reaction conditions . Additionally, asymmetric synthesis using a chiral (Salen)Ru(II) catalyst has been employed to produce trans-cyclopropyl beta-amino acid derivatives with high enantioselectivity .
Molecular Structure Analysis
The molecular structure of amino-cyclopropyl-acetic acids is characterized by the presence of a three-membered cyclopropane ring. This structural feature imparts significant conformational restriction, which can influence the biological activity and the ability to incorporate these amino acids into peptides . The cyclopropane ring can be substituted with various functional groups, allowing for a wide range of derivatives with different properties and potential applications .
Chemical Reactions Analysis
Cyclopropane amino acids can participate in a variety of chemical reactions. They can be incorporated into peptides using conventional methods for peptide synthesis . The cyclopropane ring can also undergo transformations, such as ring-opening or functionalization, which can be utilized to further modify the structure of the amino acid derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of amino-cyclopropyl-acetic acids are influenced by the presence of the cyclopropane ring and the specific substituents attached to it. These compounds are generally stable and can be manipulated under standard synthetic conditions. Their conformational rigidity can affect solubility, reactivity, and interaction with biological targets . The introduction of fluorine atoms can further modulate these properties, as seen in the synthesis of fluorinated analogues .
Scientific Research Applications
Metal Complexes and Enzyme Inhibition
Amino-cyclopropyl-acetic acid derivatives have been utilized in synthesizing Schiff base ligands, which are further reacted with metal ions like Co(II), Ni(II), Cu(II), and Zn(II). These compounds demonstrate potential antioxidant properties and selective inhibition of xanthine oxidase, an enzyme involved in purine metabolism. A zinc complex, in particular, showed significant inhibitory activity, suggesting potential applications in enzyme inhibition studies and the development of therapeutic agents (Ikram et al., 2015).
Development of Peptidomimetics
Research into cyclopropyl peptidomimetics, which are compounds that mimic the structure and function of peptides, has made significant advancements. An efficient approach has been developed for the synthesis of novel cyclopropyl peptidomimetics, starting from protected amino acid Weinreb amides. This process could be highly valuable in designing peptidomimetics for various biomedical applications (Dunlap et al., 2011).
Antibacterial Applications
The this compound derivative, Chitosan-1-(mercaptomethyl)-cyclopropane acetic acid (CS-MCA), demonstrates enhanced antibacterial capabilities against E. coli compared to unmodified chitosan. This suggests its potential application in pharmaceuticals and food industry as a part of hydrocolloid gels with functional activities (Luo et al., 2019).
Enhancing Bioethanol Production
In the context of bioethanol production, the use of 1-Aminocyclopropane-1-carboxylic acid (ACC) deaminase producing beneficial rhizobacteria has been studied. These bacteria, when applied to Panicum maximum exposed to salt and drought stress, significantly improved the plant's growth, membrane stability, and cell wall composition. This has implications for increasing biomass for bioethanol production (Tiwari et al., 2018).
Synthesis of Cyclopropyl Group Containing Amino Acids
There has been significant interest in the synthesis of cyclopropane amino acids due to their application as enzyme inhibitors and in receptor and metabolism studies. These amino acids have been used in a variety of synthetic approaches to create cyclopropyl-substituted amino acids, which are important in medicinal chemistry (Krass et al., 1989).
Corrosion Inhibition
This compound derivatives have also been explored for their corrosion inhibition effects. A study using quantum chemical and molecular dynamic simulations found that amino acids containing cyclopropane structures can act as effective corrosion inhibitors (Kaya et al., 2016).
Safety and Hazards
Amino-cyclopropyl-acetic acid should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
Amino-cyclopropyl-acetic acid, also known as 2-amino-2-cyclopropylacetic acid, is a non-natural amino acid
Mode of Action
The cyclopropyl group could potentially influence the molecule’s interaction with its targets, leading to unique biological effects .
Biochemical Pathways
As an amino acid, it could potentially be involved in various metabolic pathways related to amino acid metabolism
Pharmacokinetics
They can be metabolized in various tissues, and excess amino acids are typically excreted in the urine .
Result of Action
The cyclopropyl group could confer unique properties to this molecule, influencing its biological effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
properties
IUPAC Name |
2-amino-2-cyclopropylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c6-4(5(7)8)3-1-2-3/h3-4H,1-2,6H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSBCPMSNBMUMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399446 | |
Record name | Amino-cyclopropyl-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
15785-26-9 | |
Record name | Amino-cyclopropyl-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-2-cyclopropylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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